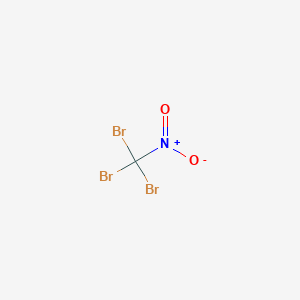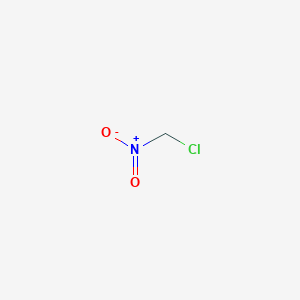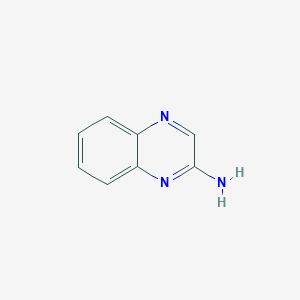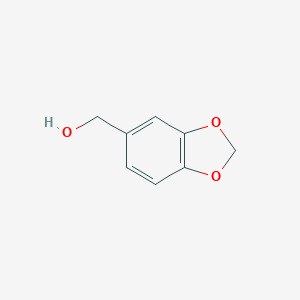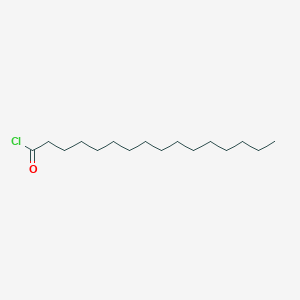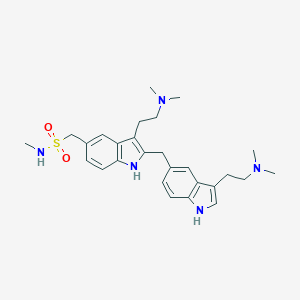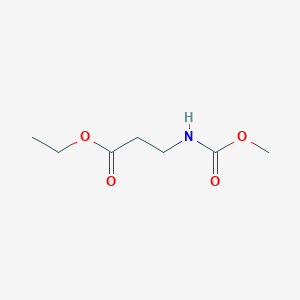
Ethyl 3-(methoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is also known as ethyl N-(methoxycarbonyl)alaninate and is commonly used in organic synthesis. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(methoxycarbonylamino)propanoate is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for amino acids and peptides.
Biochemical and Physiological Effects:
Ethyl 3-(methoxycarbonylamino)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to possess moderate cytotoxicity against various cancer cell lines. It has also been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 3-(methoxycarbonylamino)propanoate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, its low solubility in water can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-(methoxycarbonylamino)propanoate. One of the potential applications is in the synthesis of new pharmaceuticals. It can also be used as a building block for the synthesis of new bioactive compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a simple method and has been used in the synthesis of various biologically active compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
Ethyl 3-(methoxycarbonylamino)propanoate can be synthesized through the reaction between ethyl 3-bromopropionate and methyl carbamate in the presence of a base. This reaction results in the formation of Ethyl 3-(methoxycarbonylamino)propanoate as a white solid with a melting point of 78-79°C.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxycarbonylamino)propanoate has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various biologically active compounds such as amino acids, peptides, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
145104-53-6 |
|---|---|
Nombre del producto |
Ethyl 3-(methoxycarbonylamino)propanoate |
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
ethyl 3-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-12-6(9)4-5-8-7(10)11-2/h3-5H2,1-2H3,(H,8,10) |
Clave InChI |
WVMHKMDHSOZTJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)OC |
SMILES canónico |
CCOC(=O)CCNC(=O)OC |
Sinónimos |
-bta--Alanine, N-(methoxycarbonyl)-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




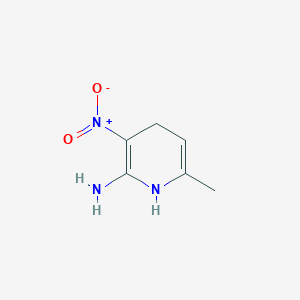

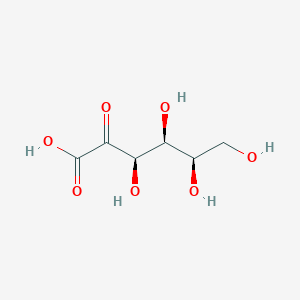
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
